DIETHYL 2-[6-OXO-5-(4-TOLUIDINO)-6H-ANTHRA[1,9-CD]ISOXAZOL-3-YL]MALONATE
Overview
Description
DIETHYL 2-[6-OXO-5-(4-TOLUIDINO)-6H-ANTHRA[1,9-CD]ISOXAZOL-3-YL]MALONATE is a complex organic compound featuring an isoxazole ring, which is a five-membered heterocyclic moiety. Isoxazoles are known for their significant biological activities and therapeutic potential
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIETHYL 2-[6-OXO-5-(4-TOLUIDINO)-6H-ANTHRA[1,9-CD]ISOXAZOL-3-YL]MALONATE typically involves the formation of the isoxazole ring through a (3 + 2) cycloaddition reaction. This reaction can be catalyzed by metals such as Cu (I) or Ru (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts . The reaction conditions often include the use of sodium ethoxide as a base and diethyl malonate as a reactant .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
DIETHYL 2-[6-OXO-5-(4-TOLUIDINO)-6H-ANTHRA[1,9-CD]ISOXAZOL-3-YL]MALONATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium ethoxide . The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted isoxazole compounds .
Scientific Research Applications
DIETHYL 2-[6-OXO-5-(4-TOLUIDINO)-6H-ANTHRA[1,9-CD]ISOXAZOL-3-YL]MALONATE has several scientific research applications:
Chemistry: It is used in the synthesis of other complex organic molecules and as a building block for drug discovery.
Biology: The compound’s biological activity makes it a candidate for studying various biological processes and interactions.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of DIETHYL 2-[6-OXO-5-(4-TOLUIDINO)-6H-ANTHRA[1,9-CD]ISOXAZOL-3-YL]MALONATE involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with various enzymes and receptors, modulating their activity and leading to the compound’s biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazole derivatives, such as:
- 4-(2-(OXO(3-TOLUIDINO)ACETYL)CARBOHYDRAZONOYL)PHENYL 2-IODOBENZOATE
- 1-(2-(OXO(4-TOLUIDINO)ACETYL)CARBOHYDRAZONOYL)-2-NAPHTHYL 3,4-DIMETHOXYBENZOATE
Uniqueness
DIETHYL 2-[6-OXO-5-(4-TOLUIDINO)-6H-ANTHRA[1,9-CD]ISOXAZOL-3-YL]MALONATE is unique due to its specific combination of functional groups and the presence of the isoxazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
diethyl 2-[10-(4-methylanilino)-8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-12-yl]propanedioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O6/c1-4-34-27(32)21(28(33)35-5-2)19-14-20(29-16-12-10-15(3)11-13-16)22-23-24(19)30-36-26(23)18-9-7-6-8-17(18)25(22)31/h6-14,21,29H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVHMRJLUUJQEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=C2C3=C(C4=CC=CC=C4C2=O)ON=C13)NC5=CC=C(C=C5)C)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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